N-Fmoc-4-chloro-L-homophenylalanine is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. It is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids. The compound is classified as a non-natural amino acid, specifically a halogenated derivative of homophenylalanine, which adds unique properties to peptides that incorporate it.
N-Fmoc-4-chloro-L-homophenylalanine is primarily synthesized in laboratories and does not occur naturally. It belongs to the class of aromatic amino acids due to the presence of a phenyl group, and its chlorinated structure classifies it as a halogenated compound. This classification is important for understanding its reactivity and potential applications in medicinal chemistry.
The synthesis of N-Fmoc-4-chloro-L-homophenylalanine typically involves several key steps:
The reaction conditions must be optimized to ensure high yields and purity. Typically, reactions are conducted under inert atmospheres to prevent oxidation and degradation of sensitive intermediates. Purification is often performed using chromatography techniques such as high-performance liquid chromatography (HPLC).
N-Fmoc-4-chloro-L-homophenylalanine has a complex molecular structure characterized by:
N-Fmoc-4-chloro-L-homophenylalanine can undergo several chemical reactions:
The reactivity of N-Fmoc-4-chloro-L-homophenylalanine is influenced by its electronic structure, particularly due to the electron-withdrawing nature of the chlorine atom, which can affect nucleophilicity in subsequent reactions.
The mechanism by which N-Fmoc-4-chloro-L-homophenylalanine exerts its effects primarily relates to its incorporation into peptides that may exhibit biological activity. The presence of the Fmoc group allows for controlled synthesis of peptides with specific sequences, while the chlorinated phenyl ring may enhance binding affinity or specificity towards biological targets.
Studies on peptides containing N-Fmoc-4-chloro-L-homophenylalanine have shown potential applications in drug design, particularly in developing inhibitors for enzymatic pathways or receptor interactions.
Relevant data on stability and solubility are crucial for practical applications in peptide synthesis and formulation.
N-Fmoc-4-chloro-L-homophenylalanine has several scientific uses:
N-Fmoc-4-chloro-L-homophenylalanine (chemical name: (2S)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid; CAS: 270596-43-5) serves as a critical non-natural amino acid building block in Solid-Phase Peptide Synthesis. Its molecular structure (C₂₅H₂₂ClNO₄; MW: 435.9 g/mol) features an extended β-carbon spacer between the aromatic ring and peptide backbone, enhancing conformational flexibility in synthetic peptides [2]. This compound integrates into SPPS protocols through standard Fmoc deprotection cycles using 20% piperidine in dimethylformamide, followed by coupling via carbodiimide or uranium-based activators. Its para-chloro substituent necessitates extended coupling times (45–90 minutes) compared to non-halogenated homologs due to steric and electronic effects, though it maintains high solubility in dimethylformamide (>50 mM) at 25°C [6] [8].
Table 1: SPPS Integration Parameters for N-Fmoc-4-chloro-L-homophenylalanine
Parameter | Optimal Value | Impact on Synthesis |
---|---|---|
Coupling Time | 60–90 minutes | Ensures >99% incorporation yield |
Solvent System | Dimethylformamide | Enhances solubility (>50 mM at 25°C) |
Deprotection Reagent | 20% Piperidine/DMF | Completes Fmoc removal in 10 minutes |
Side-Chain Stability | No orthogonal protection | Simplifies synthesis workflow |
Post-incorporation analyses demonstrate >98% coupling efficiency when monitored by Kaiser tests, while its aromatic chloro group enables UV-based quantification (λₘₐₓ = 260 nm) during peptide chain assembly. The β-homo backbone modification reduces aggregation propensity in hydrophobic sequences, facilitating synthesis of complex peptidomimetics targeting enzymatic pathways or receptor interactions [2] [6] [7].
Stereochemical integrity during N-Fmoc-4-chloro-L-homophenylalanine synthesis is preserved through asymmetric catalysis and chiral pool strategies. The L-configuration ([α]D²⁵ = -19.0 ± 2° in dimethylformamide) is derived from L-homophenylalanine precursors via enantioselective hydrogenation or resolution techniques [2] [6]. Key challenges include racemization at the α-carbon during Fmoc installation, mitigated through low-temperature (0–5°C) reactions with 9-fluorenylmethyl chloroformate and tertiary amine bases like N,N-diisopropylethylamine.
Comparative analysis with the D-enantiomer (CAS: 1260590-79-1) reveals distinct chiroptical properties ([α]D²⁵ = +18.7° in dimethylformamide), enabling precise stereoselective applications in bioactive peptides. The β-homo extension amplifies stereochemical effects on peptide conformation: Nuclear magnetic resonance studies indicate that L-isomers stabilize type II β-turn structures in model peptides, whereas D-isomers promote helical motifs. This stereodivergence supports rational design of conformationally constrained peptidomimetics, particularly in neuroscience-targeted compounds where chirality influences blood-brain barrier permeability [3] [6] [9].
While traditional synthesis of N-Fmoc-4-chloro-L-homophenylalanine relies on chemical chlorination (e.g., electrophilic aromatic substitution using thionyl chloride), enzymatic methods offer regioselective alternatives. Tyrosinase-mediated halogenation of homophenylalanine precursors demonstrates moderate efficiency (60–70% yield) but suffers from scalability limitations. Chemoenzymatic cascades show greater promise: Lipase-catalyzed resolution of racemic β-homophenylalanine ethyl esters achieves >99% enantiomeric excess before chlorination and Fmoc protection [5].
The chloroaryl side chain remains inert under standard enzymatic coupling conditions, enabling post-synthetic modifications via transition-metal catalysis. Model studies demonstrate Suzuki-Miyaura cross-coupling on resin-bound peptides using palladium catalysts, converting the 4-chloro group to biaryl motifs without epimerization. This orthogonal reactivity expands chemical diversity access in peptide libraries, though current applications remain exploratory due to incompatibility with cysteine residues [5] [7].
Coupling reagent selection critically impacts the efficiency of incorporating N-Fmoc-4-chloro-L-homophenylalanine into peptide chains. Systematic evaluations reveal uranium/guanidinium salts outperform phosphonium activators in both yield and racemization suppression:
Table 2: Coupling Reagent Performance with N-Fmoc-4-chloro-L-homophenylalanine
Reagent | Coupling Time (min) | Incorporation Yield (%) | Racemization (%) |
---|---|---|---|
Hexafluorophosphate azabenzotriazole tetramethyl uranium | 45 | 99.2 | 0.3 |
Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate | 60 | 98.5 | 0.8 |
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 40 | 99.5 | 0.2 |
N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole | 90 | 95.1 | 1.5 |
Hexafluorophosphate azabenzotriazole tetramethyl uranium achieves near-quantitative incorporation within 40 minutes with minimal racemization (0.2%), attributed to its rapid acyloxy intermediate formation. Conversely, carbodiimide-mediated couplings require stoichiometric 1-Hydroxybenzotriazole additives and extended reaction times, increasing racemization risk. The chloroaryl moiety does not interfere with activator chemistry, enabling universal reagent compatibility. Post-coupling analysis via reverse-phase high-performance liquid chromatography confirms >98% purity when using uranium-based activators under optimized conditions (0.4 M reagent, 4 equivalents dimethylformamide, 25°C) [6] [8] [9].
Fmoc deprotection kinetics remain consistent across peptide sequences, with piperidine-mediated removal completing within 7 minutes (t½ = 90 seconds) as verified by ultraviolet spectroscopy at 301 nm. This rapid deprotection facilitates automated synthesis of long (>50 residue) peptides containing multiple halogenated β-homo residues without sequence-dependent side reactions [6] [9].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7